molecular formula C7H4ClN3 B2486873 5-Chloropyrido[4,3-d]pyrimidine CAS No. 1029720-78-2

5-Chloropyrido[4,3-d]pyrimidine

Cat. No.: B2486873
CAS No.: 1029720-78-2
M. Wt: 165.58
InChI Key: OTHUFSVOMPTEOK-UHFFFAOYSA-N
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Description

5-Chloropyrido[4,3-d]pyrimidine is a heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry. This compound belongs to the class of pyrido[4,3-d]pyrimidines, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Structural Diversity

  • Regioselective Cross-Coupling Reactions : The synthesis of a 5,7-dichloropyrido[4,3-d]pyrimidine scaffold has been achieved. This compound allows selective displacement of the chlorine at position 5 through various palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This synthetic sequence enables the construction of a diverse pyrido[4,3-d]pyrimidine library with structural variations at positions 5 and 7, demonstrating its versatility in organic synthesis (Jang, Jonghe, Gao, & Herdewijn, 2006).

  • Chemistry of Pyrido[4,3-d]pyrimidines : A comprehensive review of the structure, reactions, and synthetic methodologies of pyrido[4,3-d]pyrimidines highlights their significance. This includes the use of tetrahydropyrido[4,3-d]pyrimidine compounds as starting materials for the synthesis of various derivatives, illustrating the chemical diversity and synthetic utility of this class of compounds (Elattar & Mert, 2016).

Synthetic Applications and Diversification

  • Synthesis and Ring Rearrangement : The synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and their conversion to 1,2,4-triazolo[1,5-c]pyrimidines through Dimroth rearrangement showcases the chemical flexibility of pyrimidine derivatives. These compounds, with their halogen functionalities, serve as versatile synthetic intermediates for various chemical transformations, including palladium-catalyzed cross-couplings and direct aromatic substitutions (Tang, Wang, Li, & Wang, 2014).

  • Novel Synthesis Routes : The discovery of new synthesis methods for indeno[2',1': 5,6] pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines further underscores the adaptability and potential of pyrido[4,3-d]pyrimidines in medicinal chemistry and drug design (Hassan, 2006).

Chemical and Biological Applications

  • Nonlinear Optical Properties : Pyrimidine derivatives have shown promise in the fields of medicine and nonlinear optics (NLO). For example, the study of 4-thiopyrimidines derivatives demonstrates their importance in NLO applications, underscoring the multifaceted utility of pyrimidine-based compounds (Hussain et al., 2020).

  • Bioactive Heterocyclic Compounds : Pyrimidine, as a core structure, plays a crucial role in pesticide innovation. The ease of modification of the pyrimidine ring allows for the design and synthesis of novel bio-active heterocyclic compounds. Studies on poly-substituted pyrimidine derivatives reveal their significant anti-TMV (Tobacco Mosaic Virus) activity, highlighting their potential in agricultural applications (Wei, 2011).

Properties

IUPAC Name

5-chloropyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-7-5-3-9-4-11-6(5)1-2-10-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHUFSVOMPTEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=CN=CN=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029720-78-2
Record name 5-chloropyrido[4,3-d]pyrimidine
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